molecular formula C9H12O6 B12511536 1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate

1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate

Cat. No.: B12511536
M. Wt: 216.19 g/mol
InChI Key: DZAIBGWGBBQGPZ-UHFFFAOYSA-N
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Description

1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate is an organic compound with a complex structure that includes three methyl groups and three carboxylate groups attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate typically involves the esterification of a suitable precursor. One common method is the reaction of 1,2,3-trimethylpropene with a tricarboxylic acid under acidic conditions to form the desired ester. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace one or more ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate involves its interaction with molecular targets and pathways. The compound’s ester groups can participate in hydrolysis reactions, releasing carboxylic acids that may interact with enzymes or receptors. Additionally, the methyl groups can influence the compound’s hydrophobicity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trimethylbenzene: An aromatic hydrocarbon with three methyl groups attached to a benzene ring.

    1,2,3-Trimethoxypropane: A glycerol-derived compound with three methoxy groups attached to a propane backbone.

Uniqueness

1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate is unique due to its combination of ester and methyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

trimethyl prop-1-ene-1,2,3-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAIBGWGBBQGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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